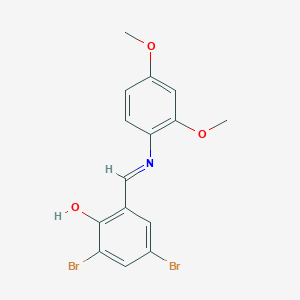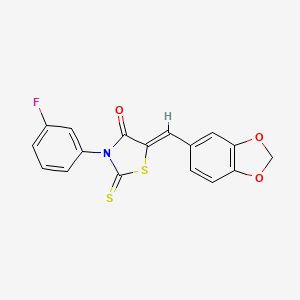
4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(3-nitrophenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(3-nitrophenyl)prop-2-enoate is an organic compound that belongs to the class of esters. This compound is characterized by its complex structure, which includes a phenyl group substituted with a bulky 2,4,4-trimethylpentan-2-yl group and a nitrophenyl group attached to a prop-2-enoate moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(3-nitrophenyl)prop-2-enoate typically involves a multi-step process:
Preparation of 4-(2,4,4-trimethylpentan-2-yl)phenol: This intermediate can be synthesized by the alkylation of phenol with 2,4,4-trimethylpentan-2-yl chloride in the presence of a strong base such as sodium hydroxide.
Esterification: The 4-(2,4,4-trimethylpentan-2-yl)phenol is then esterified with 3-(3-nitrophenyl)prop-2-enoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(3-nitrophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(3-nitrophenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(3-nitrophenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky substituents and functional groups enable it to bind selectively to specific sites, modulating biological pathways and exerting its effects. The nitrophenyl group, in particular, plays a crucial role in its biological activity by participating in redox reactions and interacting with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,4,4-trimethylpentan-2-yl)phenyl acetate: Similar structure but lacks the nitrophenyl group.
3-(3-nitrophenyl)prop-2-enoic acid: Contains the nitrophenyl group but lacks the ester linkage and bulky substituent.
Uniqueness
4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(3-nitrophenyl)prop-2-enoate is unique due to the combination of its bulky 2,4,4-trimethylpentan-2-yl group and the nitrophenyl group. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C23H27NO4 |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
[4-(2,4,4-trimethylpentan-2-yl)phenyl] (E)-3-(3-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C23H27NO4/c1-22(2,3)16-23(4,5)18-10-12-20(13-11-18)28-21(25)14-9-17-7-6-8-19(15-17)24(26)27/h6-15H,16H2,1-5H3/b14-9+ |
Clave InChI |
YTJLLSKDQUSXLR-NTEUORMPSA-N |
SMILES isomérico |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(E)-(3-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11694934.png)

![N'-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide](/img/structure/B11694945.png)
![propan-2-yl 4-(5-{(Z)-[1-(4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11694946.png)
![N'-[(E)-[5-(4-Nitrophenyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide](/img/structure/B11694958.png)


![(5E)-1-(4-chlorophenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11694971.png)
![(5Z)-3-benzyl-5-[4-(diethylamino)-2-hydroxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11694973.png)
![Benzamide, 2-iodo-N-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11694974.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(Z)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11694987.png)

